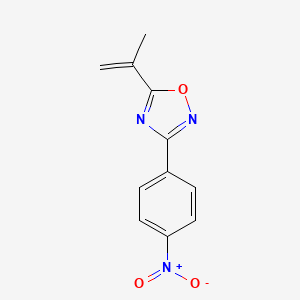

3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole

Description

3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (CAS: 1033202-00-4) is a 1,2,4-oxadiazole derivative characterized by a 4-nitrophenyl group at position 3 and a prop-1-en-2-yl (isopropenyl) substituent at position 3. Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol . The compound is commercially available in industrial-grade purity (99%) and is synthesized via multi-component cycloaddition or substitution reactions involving oxadiazole precursors . Key physicochemical properties include:

Properties

IUPAC Name |

3-(4-nitrophenyl)-5-prop-1-en-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-7(2)11-12-10(13-17-11)8-3-5-9(6-4-8)14(15)16/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCLGFFHDOBJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674522 | |

| Record name | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-00-4 | |

| Record name | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Chalcone Derivatives

The synthesis begins with the formation of chalcone intermediates via the Claisen-Schmidt condensation, involving aromatic aldehydes and ketones:

Aromatic aldehyde + Acetophenone → Chalcone

- Solvent: Ethanol or methanol

- Base catalyst: Sodium hydroxide or potassium hydroxide

- Temperature: Reflux

- Duration: 4-6 hours

This step yields chalcones with various substituents, including the para-nitrophenyl group, which is crucial for subsequent heterocyclic modifications.

Formation of 1,3,4-Oxadiazole Ring

Synthesis of 4-Hydroxybenzohydrazide (Oxadiazole Intermediate)

The hydrazide derivative is synthesized by refluxing p-hydroxy methyl benzoate with hydrazine hydrate:

p-Hydroxy methyl benzoate + Hydrazine hydrate → 4-Hydroxybenzohydrazide

- Solvent: Ethanol

- Reflux: 4 hours

- Post-reaction: Crystallization from ethanol

This hydrazide serves as a key precursor for heterocycle formation.

Cyclization to 1,3,4-Oxadiazole

The hydrazide reacts with phosphorus oxychloride (POCl₃) to cyclize into the 1,3,4-oxadiazole ring:

4-Hydroxybenzohydrazide + POCl₃ → 4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-yl] benzoic acid

- Reflux with POCl₃

- Duration: 3 hours

- Workup: Pour into ice water, filtration, recrystallization

This step introduces the heterocyclic core necessary for further functionalization.

Coupling of Chalcone and Oxadiazole Derivatives

Claisen-Schmidt Condensation for Final Compound

The chalcone derivative (e.g., 1-phenyl-3-(4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenoxy)phenyl)prop-2-en-1-one) is synthesized by refluxing the chalcone with the oxadiazole derivative in the presence of potassium carbonate in acetone:

Chalcone + Oxadiazole derivative → Target compound

- Solvent: Acetone

- Catalyst: Potassium carbonate

- Reflux: 8 hours

- Workup: Pour into ice water, filtration, recrystallization

This step attaches the heterocyclic moiety to the chalcone backbone, forming the final compound.

Specific Synthesis for the Target Compound

Synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole

This involves the nitration of the aromatic ring, typically via electrophilic aromatic substitution, followed by coupling with the heterocyclic moiety:

4-Nitrobenzoic acid or nitrobenzene derivative + heterocyclic precursor → Final compound

The nitration is performed under controlled conditions to avoid over-nitration:

- Nitrating mixture: Concentrated nitric acid and sulfuric acid

- Temperature: Maintained below 50°C

- Duration: Short reaction time (~1 hour)

Post-nitration, the nitro-substituted aromatic is coupled with the oxadiazole core via the condensation or substitution reactions described above.

Data Summary and Reaction Conditions Table

| Step | Reaction | Reagents | Solvent | Conditions | Duration | Purpose |

|---|---|---|---|---|---|---|

| 1 | Chalcone synthesis | Aromatic aldehyde + Acetophenone | Ethanol | Reflux with NaOH | 4-6 hrs | Form chalcone intermediate |

| 2 | Hydrazide formation | p-Hydroxy methyl benzoate + Hydrazine hydrate | Ethanol | Reflux | 4 hrs | Prepare hydrazide |

| 3 | Cyclization to oxadiazole | Hydrazide + POCl₃ | - | Reflux | 3 hrs | Form heterocycle |

| 4 | Coupling to final compound | Chalcone + Oxadiazole | Acetone | Reflux with K₂CO₃ | 8 hrs | Attach heterocycle |

| 5 | Nitration (if applicable) | Aromatic compound + HNO₃/H₂SO₄ | - | Controlled temperature | ~1 hr | Introduce nitro group |

Research Findings and Notes

- The synthesis of 1,2,4-oxadiazole derivatives generally involves cyclization of hydrazides with phosphorus oxychloride, as established in multiple studies.

- The coupling of chalcone derivatives with heterocyclic compounds enhances biological activity, notably anticancer properties, as demonstrated in recent research.

- Nitration of aromatic rings must be carefully controlled to prevent over-nitration or degradation of sensitive functional groups.

Chemical Reactions Analysis

Nitro Group Reactivity

The 4-nitrophenyl group undergoes characteristic electrophilic and reduction reactions:

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ reduces the nitro group to an amine, forming 3-(4-aminophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole .

-

Electrophilic Substitution : The nitro group deactivates the aryl ring, limiting electrophilic reactions (e.g., nitration or sulfonation) without harsh conditions.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits nucleophilic and thermal stability:

-

Nucleophilic Attack :

-

Ring-Opening Reactions :

Table 2 : Stability of 1,2,4-oxadiazole under hydrolytic conditions

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4h) | 4-Nitrobenzamide + prop-1-en-2-yl cyanide | 65% | |

| 2M NaOH, EtOH (2h) | 4-Nitrobenzamidoxime + ketone | 72% |

Functionalization of the Prop-1-en-2-yl Group

The prop-1-en-2-yl substituent enables addition and oxidation reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) saturates the double bond to form 3-(4-nitrophenyl)-5-(isopropyl)-1,2,4-oxadiazole .

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the allylic position .

-

Diels-Alder Reactivity : The ene group participates in cycloadditions with dienophiles (e.g., maleic anhydride) .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

- The compound serves as a building block in the synthesis of more complex heterocyclic compounds. This is critical in medicinal chemistry for developing new pharmaceuticals.

2. Biological Activity

- Research indicates that 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit bacterial growth and induce apoptosis in cancer cells, making it a candidate for drug development .

3. Nonlinear Optical (NLO) Properties

- The compound has been evaluated for its nonlinear optical properties, which are essential in the development of optical materials. Its high molecular hyperpolarizability suggests potential applications in photonics and optoelectronics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains. The compound was tested against E. coli and S. aureus, showing effective results comparable to standard antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies revealed that the compound could trigger apoptosis in human cancer cell lines through the activation of caspases. This pathway is crucial for developing new anticancer agents that target similar mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can interact with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 5

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS: 10364-67-7)

- Molecular formula : C₁₁H₁₁N₃O₃

- Molecular weight : 233.22 g/mol

- Substituent : Propyl group (saturated alkyl chain)

- Key differences: Higher logP (~4.7) due to increased hydrophobicity from the saturated propyl chain . Lower reactivity for conjugation compared to the unsaturated isopropenyl group .

3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (CAS: 4534-2267)

- Molecular formula : C₁₆H₁₃N₃O₃

- Molecular weight : 295.3 g/mol

- Substituent : 2-Phenylethyl (aromatic alkyl chain)

- Key differences: Significant increase in logP (4.7074) due to the aromatic phenylethyl group . Bulkier substituent reduces solubility (logSw = -4.8992) compared to the target compound .

Substituent Variations at Position 3

3-Phenyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 28825-12-9)

- Molecular formula : C₁₄H₉N₃O₃

- Molecular weight : 267.24 g/mol

- Substituent : Phenyl group at position 3 (instead of 4-nitrophenyl)

- Key differences: Lower electron-withdrawing effect due to the absence of the nitro group, reducing electrophilicity . logP = 3.835, slightly lower than the target compound, indicating reduced lipophilicity . Potential for weaker interactions with nitro group-specific receptors .

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 690989-63-0)

- Substituent : 3-Chlorophenyl at position 5

- Key differences: Chlorine’s electronegativity introduces a polarizable halogen bond donor, enhancing interactions with biomolecules .

Vinyl-Linked Analogues

(E)-3-Phenyl-5-[2-(4-nitrophenyl)vinyl]-1,2,4-oxadiazole (Compound 20 in )

- Structure : Incorporates a vinyl bridge between the oxadiazole core and the 4-nitrophenyl group.

- Demonstrated activity against drug-resistant leukemia cell lines (IC₅₀ < 10 μM), suggesting superior bioactivity compared to non-vinyl analogues .

Biological Activity

3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitrophenyl group and an alkene moiety. Its molecular formula is with a CAS number of 1033202-00-4 . The compound's unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives ranged from 1.82 to 5.55 μM, indicating potent activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10c | HCT-116 | 5.55 |

| Compound 10c | HePG-2 | 1.82 |

| Compound 10c | MCF-7 | 2.86 |

| Reference Drug (DOX) | HCT-116 | 5.23 |

| Reference Drug (DOX) | HePG-2 | 4.50 |

| Reference Drug (DOX) | MCF-7 | 4.17 |

The mechanism of action appears to involve disruption of cellular machinery related to DNA duplication and cell cycle arrest at the G0-G1 phase .

Antimicrobial Activity

Compounds containing the oxadiazole ring have also demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and exhibit antifungal activity .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 32 μg/mL |

| Compound B | Antifungal | 16 μg/mL |

These findings suggest that modifications in the oxadiazole structure can enhance antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been explored through molecular docking studies, which indicated that certain derivatives could inhibit inflammatory pathways effectively . The presence of nitro groups in these compounds seems to enhance their anti-inflammatory activity.

Case Studies

Several case studies have investigated the biological activities of oxadiazole derivatives:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various substituted oxadiazoles against cancer cell lines, confirming that specific substitutions increased potency .

- Antimicrobial Evaluation : Another research focused on synthesizing new oxadiazole derivatives and assessing their antimicrobial activity against common pathogens, revealing promising results .

- Inflammation Inhibition : Molecular modeling studies provided insights into how structural variations influence the binding affinity to inflammatory mediators, suggesting pathways for new therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for 3-(4-nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, and how are intermediates purified?

Answer:

The compound is typically synthesized via cyclization reactions using amidoximes and acyl chlorides. For example, a derivative with a trifluoromethyl group was prepared by reacting crotyl acetate with a piperidine-containing precursor under mild conditions (50°C in DME), followed by flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to achieve 99% yield . Purification often employs silica gel column chromatography with optimized eluent ratios (e.g., 5:1 to 1:1 hexane:ethyl acetate) to isolate intermediates. Analytical techniques like TLC and HPLC ensure purity before further reactions.

Basic: Which spectroscopic methods are critical for structural validation of this oxadiazole derivative?

Answer:

1H/13C NMR, FTIR, and HRMS are essential. For example, 1H NMR confirms the prop-1-en-2-yl group (δ 5.2–5.8 ppm for vinyl protons) and the 4-nitrophenyl moiety (δ 8.2–8.5 ppm for aromatic protons). 19F NMR is used if fluorinated analogs are synthesized . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ for C₁₁H₉N₃O₃). SFC (Supercritical Fluid Chromatography) can assess enantiopurity (>97% ee in some cases) .

Basic: How is crystallographic data for this compound analyzed, and which software is recommended?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is used for structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely adopted for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry . Crystallographic parameters (e.g., bond lengths, angles) are cross-validated against databases like the Cambridge Structural Database (CSD).

Advanced: How do substituents on the oxadiazole core influence biological activity, and what SAR trends are observed?

Answer:

Substituents at the 3- and 5-positions critically modulate activity. For instance:

- Electron-withdrawing groups (e.g., -NO₂ at the 3-phenyl position) enhance stability and binding to targets like kinases or receptors .

- Bulky hydrophobic groups (e.g., prop-1-en-2-yl) improve membrane permeability, as seen in analogs with IC₅₀ values <10 μM in cancer cell lines .

- Heteroaryl substitutions (e.g., pyridyl groups) can shift selectivity; replacing phenyl with pyridyl in analogs increased apoptosis induction in T47D cells .

Advanced: How should researchers address contradictions in biological activity data across cell lines?

Answer:

Discrepancies (e.g., high activity in breast cancer cells but inactivity in others) may arise from:

- Cell line-specific expression of molecular targets (e.g., TIP47 protein binding in MX-1 tumors) .

- Assay conditions , such as variations in serum concentration or incubation time.

- Metabolic stability : Test compound stability in cell media via LC-MS. Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Advanced: What computational strategies are effective for predicting the binding mode of this compound?

Answer:

- Molecular docking (AutoDock Vina, Glide) to identify binding pockets in targets like GSK-3β or IGF II receptor .

- MD simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values .

Advanced: How can coordination chemistry be applied to modify the reactivity of this oxadiazole?

Answer:

The oxadiazole’s N and O atoms can coordinate metals like Ni(II), Cu(II), or Zn(II). Strategies include:

- Synthesizing chelating ligands (e.g., 3,5-bis-pyridyl oxadiazoles) for metal complexation .

- Characterizing complexes via UV-Vis (d-d transitions), EPR (for Cu(II)), and SC-XRD to confirm geometry (e.g., square planar vs. tetrahedral) .

Advanced: What in vitro assays are suitable for evaluating its anticancer potential?

Answer:

- Caspase activation assays (fluorogenic substrates like DEVD-AMC) to quantify apoptosis .

- Cell cycle analysis via flow cytometry (propidium iodide staining) to detect G1 phase arrest .

- Target engagement assays (e.g., photoaffinity labeling with biotinylated probes) to identify binding proteins like TIP47 .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Assess via TGA/DSC to determine decomposition temperatures (>150°C for most oxadiazoles).

- Photostability : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines).

- Solution stability : Monitor by HPLC in buffers (pH 4–9) and solvents (DMSO, ethanol) at 4°C and RT .

Advanced: What green chemistry approaches can optimize its synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.